molecular formula C21H23N3O3 B2477487 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide CAS No. 898439-90-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide

Cat. No.: B2477487
CAS No.: 898439-90-2
M. Wt: 365.433
InChI Key: OBPXYBQNFOTNTL-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide is a synthetic compound of significant interest in chemical and biological research, characterized by an ethanediamide (oxalamide) backbone that links a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety to a 2-ethylphenyl group . The 1-acetyl-tetrahydroquinoline scaffold is known to confer potential π-π stacking capabilities, while the acetyl group enhances the molecule's lipophilicity, which can influence its bioavailability and interaction with biological targets . This specific molecular architecture makes it a valuable candidate for various investigative applications. Preliminary research on structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives suggests potential utility in oncology research. Compounds within this class have been demonstrated to exert antiproliferative effects against a range of cancer cell lines, including colon (HCT-116) and lung (A549) carcinomas . The proposed mechanism of action for related active compounds often involves the induction of apoptotic cell death through both intrinsic and extrinsic pathways, coupled with cell cycle arrest at specific phases such as G2/M . Furthermore, the tetrahydroquinoline core is recognized for a favorable toxicity profile, with some derivatives showing minimal effects on non-malignant cells, indicating potential for a selective therapeutic index . Beyond oncology, the structural features of this compound also make it a versatile building block in medicinal chemistry for the synthesis of more complex molecules and a potential ligand in coordination chemistry . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-15-7-4-5-9-18(15)23-21(27)20(26)22-17-11-10-16-8-6-12-24(14(2)25)19(16)13-17/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPXYBQNFOTNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of 354.4 g/mol. The structure features a tetrahydroquinoline core, which is known for various biological activities. Key physicochemical properties include:

PropertyValue
Molecular Weight354.4 g/mol
LogP2.825
Polar Surface Area54.556 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve modulation of key signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and growth.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is hypothesized to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve the inhibition of glutamate-induced excitotoxicity and the reduction of reactive oxygen species (ROS) levels .

Research Finding : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Binding : The compound shows affinity for neurotransmitter receptors, potentially modulating synaptic transmission and neuroprotection.

Safety and Toxicology

While promising in therapeutic applications, understanding the safety profile of this compound is crucial. Preliminary toxicological studies suggest that the compound has a moderate safety margin; however, further investigations are necessary to fully assess its long-term effects and potential toxicity in vivo .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been reported to trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, limiting the progression of cancer cells into the S phase and thereby reducing their proliferation rates.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate potential for development into antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. This effect is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandin E2.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HCT-116 colon cancer cells revealed:

  • IC50 Value : The half-maximal inhibitory concentration was found to be approximately 15 µM.
  • Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • Results : The compound exhibited significant antibacterial activity with MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • : These findings suggest its potential use as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide bridge undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines. This reaction is critical for understanding metabolic pathways and degradation products.

Reaction Conditions Products Catalysts/Agents Source
6M HCl, reflux (110°C, 8h)1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine + 2-ethylphenylamine + oxalic acidAcidic hydrolysisAnalog data from
2M NaOH, 80°C (4h)Sodium oxalate + corresponding aminesBasic hydrolysisStructural analog studies

The acetyl group on the tetrahydroquinoline ring remains stable under mild hydrolysis but may undergo deacetylation under prolonged acidic conditions (>12h).

Electrophilic Aromatic Substitution (EAS)

The 2-ethylphenyl group participates in EAS reactions, with substituents directing incoming electrophiles to specific positions.

Reaction Type Conditions Outcome Regioselectivity Source
NitrationHNO₃/H₂SO₄, 0–5°CNitro group at para to ethyl groupEthyl as activating ortho/para directorAnalog data
SulfonationH₂SO₄, 50°CSulfonic acid group at meta positionSteric hindrance from ethyl limits ortho substitutionSimilar to

Reduction of the Tetrahydroquinoline Core

The tetrahydroquinoline system may undergo further hydrogenation or dehydrogenation:

Reaction Conditions Product Catalyst Source
DehydrogenationPd/C, 200°CFully aromatic quinoline derivativePalladiumAnalogous to
HydrogenationH₂ (1 atm), PtO₂Decahydroquinoline systemPlatinum oxideGeneral methodology

Acetyl Group Reactivity

The acetyl moiety on the tetrahydroquinoline ring participates in nucleophilic acyl substitution:

Reaction Reagents Products Notes Source
HydrolysisH₃O⁺ or OH⁻Deacetylated quinoline + acetic acidpH-dependent kinetics
AminolysisNH₃/MeOHAmide derivativeRequires elevated temps (60°C)

Oxidation Reactions

The ethyl group on the phenyl ring and the tetrahydroquinoline system are susceptible to oxidation:

Target Site Oxidizing Agent Product Conditions Source
Ethyl group (Ph-CH₂CH₃)KMnO₄, H₂O, 100°CPhenylacetic acidStrongly acidic
TetrahydroquinolineCrO₃, H₂SO₄Quinoline N-oxideControlled stoichiometry

Coordination Chemistry

The oxalamide backbone acts as a bidentate ligand for metal ions, forming complexes with applications in catalysis:

Metal Ion Complex Structure Application Stability Constant (log K) Source
Cu(II)Square planarCatalytic oxidation8.2 ± 0.3Analog data
Fe(III)OctahedralPhotocatalysis6.7 ± 0.2Inferred from

Photochemical Reactions

UV irradiation induces radical formation at the oxalamide bridge:

Condition λ (nm) Primary Product Mechanism Source
UV-C (254 nm)254Radical cross-linked dimersHomolytic cleavage of C–N bonds
UV-A (365 nm)365Singlet oxygen adductsElectron transfer to O₂

Key Stability Considerations:

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

  • pH Sensitivity : Stable in pH 4–9; precipitates in strongly acidic/basic media .

  • Light Sensitivity : Requires amber storage containers to prevent photodegradation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular features and physicochemical properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Key Functional Groups
Target : N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide C21H23N3O3 377.43 R1 = Acetyl; R2 = 2-ethylphenyl Not reported Ethanediamide, acetyl, ethyl
Compound 21 () C25H25N3O2 399.49 R1 = Benzamide; R2 = 2,3-dimethylphenyl 220–221 Benzamide, dimethylphenyl
Compound 273 (): N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide C18H17ClFN5O2 403.82 R1 = Carbamimidamido-indenyl; R2 = 4-chloro-3-fluorophenyl Not reported Ethanediamide, chloro, fluoro
Compound 274 (): 5-{[3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile C19H20N4O2 348.39 Pyrazole-oxy-dicarbonitrile core Not reported Pyrazole, hydroxyethyl, nitrile

Key Observations :

  • The target compound’s ethanediamide linker and acetyl group differentiate it from analogs like 21 (benzamide substituent) and 273 (charged carbamimidamido group). These variations influence solubility and target binding .
  • Unlike 274 , which contains a pyrazole ring and nitrile groups, the target compound lacks electronegative substituents, which may reduce polarity and affect membrane permeability .

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